molecular formula C21H19FN6O B6042212 1-[(2-fluorophenyl)methyl]-N-(2-imidazol-1-yl-1-phenylethyl)triazole-4-carboxamide

1-[(2-fluorophenyl)methyl]-N-(2-imidazol-1-yl-1-phenylethyl)triazole-4-carboxamide

Cat. No.: B6042212
M. Wt: 390.4 g/mol
InChI Key: GYZMUBATQSVJNQ-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-N-(2-imidazol-1-yl-1-phenylethyl)triazole-4-carboxamide is a complex organic compound that features a triazole ring, an imidazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-N-(2-imidazol-1-yl-1-phenylethyl)triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole and imidazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-[(2-fluorophenyl)methyl]-N-(2-imidazol-1-yl-1-phenylethyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-N-(2-imidazol-1-yl-1-phenylethyl)triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-(2-imidazol-1-yl-1-phenylethyl)triazole-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, the imidazole ring can interact with metal ions in enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chlorophenyl)methyl]-N-(2-imidazol-1-yl-1-phenylethyl)triazole-4-carboxamide
  • 1-[(2-bromophenyl)methyl]-N-(2-imidazol-1-yl-1-phenylethyl)triazole-4-carboxamide
  • 1-[(2-methylphenyl)methyl]-N-(2-imidazol-1-yl-1-phenylethyl)triazole-4-carboxamide

Uniqueness

1-[(2-fluorophenyl)methyl]-N-(2-imidazol-1-yl-1-phenylethyl)triazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. The fluorine atom’s electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research and development .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(2-imidazol-1-yl-1-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O/c22-18-9-5-4-8-17(18)12-28-14-20(25-26-28)21(29)24-19(13-27-11-10-23-15-27)16-6-2-1-3-7-16/h1-11,14-15,19H,12-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZMUBATQSVJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)C3=CN(N=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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